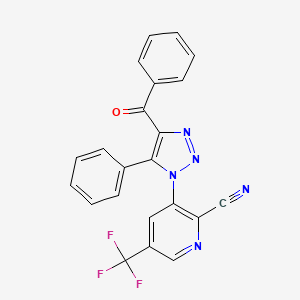

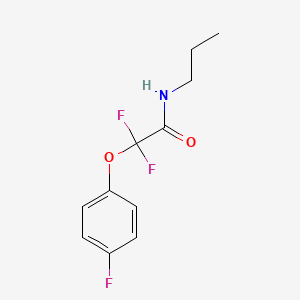

![molecular formula C13H9ClFNO3 B3036041 4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione CAS No. 338960-22-8](/img/structure/B3036041.png)

4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Übersicht

Beschreibung

The compound "4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione" is a structurally complex molecule that appears to be related to various heterocyclic compounds studied for their chemical properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of reagents that can facilitate the formation of the desired ring structures under mild conditions. For instance, "4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione" has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles . This suggests that similar reagents might be employed in the synthesis of the compound of interest, potentially through an oxidation step that forms the furo[3,4-b]pyridine ring system.

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the structure of related compounds, such as "4-(4'-fluorophenyl)hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione" and "4-(4'-chlorophenyl)hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione" . These studies reveal the presence of centrosymmetric dimers and hydrogen bonding, which are common features in crystalline heterocyclic compounds. The molecular structure of "this compound" would likely exhibit similar characteristics, such as intermolecular interactions and conformational preferences.

Chemical Reactions Analysis

The reactivity of heterocyclic diones is often explored through their participation in various chemical reactions. For example, the addition reaction of "4-chlorobenzenethiol" and "2,4-dinitrophenyl-aminomaleimide" leads to the formation of a compound with three rigid rings connected by single bonds . This indicates that the compound of interest may also undergo addition reactions with nucleophiles, potentially leading to a variety of derivatives with different substituents attached to the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be deduced from their structural features and the functional groups present. For instance, the synthesis of acetyl and iodo derivatives of related compounds demonstrates the ability to introduce various substituents, which can significantly alter the physical properties, such as solubility and melting point, as well as chemical properties like reactivity and stability . The compound "this compound" would likely have properties influenced by the presence of the chloro and fluoro substituents on the phenyl ring, as well as the fused heterocyclic dione system.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- An eco-friendly methodology using microwave-assisted synthesis has been developed for compounds including 4-arylsubstituted-4,7-dihydro-furo[3,4-b]pyridine-2,5(1H,3H)-diones. This approach offers advantages like reduced solvent use, simplified work-up procedures, and lower energy consumption (Rodríguez et al., 2011).

- The compound has been involved in the study of crystal structures, demonstrating the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, providing insights into molecular conformations (Wolska & Herold, 2000).

Chemical Synthesis and Properties

- Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, resembling the structure of the target compound, were synthesized via a regioselective reaction. The rapid method produced these compounds in high yields (Nikpassand et al., 2010).

- Research on nitrogen-embedded small molecules related to the target compound highlights their potential in semiconducting materials, with studies on their electrochemical and self-assembly properties (Zhou et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-chloro-6-fluorophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-7-2-1-3-8(15)11(7)6-4-10(17)16-9-5-19-13(18)12(6)9/h1-3,6H,4-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXEISDGIACFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(COC2=O)NC1=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,6E)-1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-bis(dimethylaminomethylidene)piperazine-2,5-dione](/img/structure/B3035961.png)

![6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine](/img/structure/B3035962.png)

![2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3035964.png)

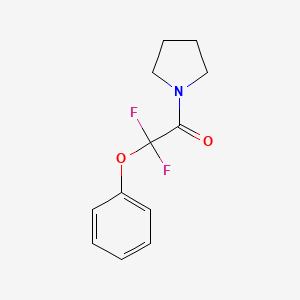

![2,2-difluoro-N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035969.png)

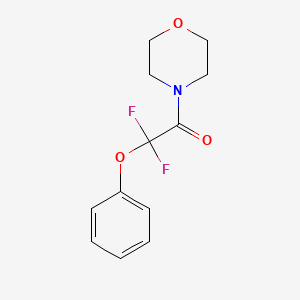

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)

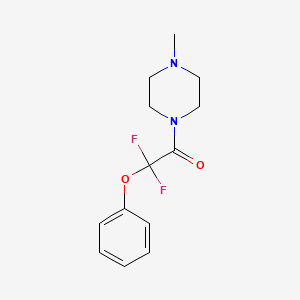

![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)

![2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene](/img/structure/B3035975.png)

![3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3035976.png)

![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)